molecular formula C32H38F3N5O9 B12420632 H-Tyr-Pro-Phe-Pro-Gly-OH.TFA

H-Tyr-Pro-Phe-Pro-Gly-OH.TFA

Cat. No.: B12420632
M. Wt: 693.7 g/mol
InChI Key: FQDPEYSTJRJYBI-NATPOTRJSA-N
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Description

H-Tyr-Pro-Phe-Pro-Gly-OH.TFA is a synthetic pentapeptide with the sequence Tyrosine-Proline-Phenylalanine-Proline-Glycine, modified with trifluoroacetic acid (TFA) as a counterion. The TFA moiety enhances solubility during synthesis and purification, a common practice in peptide chemistry .

Properties

Molecular Formula

C32H38F3N5O9

Molecular Weight

693.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H37N5O7.C2HF3O2/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38;3-2(4,5)1(6)7/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38);(H,6,7)/t22-,23-,24-,25-;/m0./s1

InChI Key

FQDPEYSTJRJYBI-NATPOTRJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Phe-Pro-Gly-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-Phe-Pro-Gly-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone or other oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodinane can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction can yield free thiol groups from disulfide bonds.

Scientific Research Applications

H-Tyr-Pro-Phe-Pro-Gly-OH.TFA: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Phe-Pro-Gly-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

H-Val-Pro-Pro-OH.TFA

  • Sequence : Val-Pro-Pro
  • Molecular Formula : C₁₆H₂₆F₃N₃O₅
  • Biological Activity : ACE inhibitor with an IC₅₀ of 9 μM, used in hypertension management .
  • Key Difference : Shorter chain length (tripeptide vs. pentapeptide) and absence of aromatic residues (Tyr, Phe) may reduce receptor specificity compared to H-Tyr-Pro-Phe-Pro-Gly-OH.TFA.

Boc-Gly-Gly-Phe-Gly-OH (TFA)

  • Sequence : Gly-Gly-Phe-Gly (Boc-protected N-terminus)
  • Molecular Formula : C₂₂H₂₉F₃N₄O₉
  • Application : Primarily used in research as a model peptide for studying folding and stability .

H-Pro-Gln-Phe-Tyr-OH

  • Sequence : Pro-Gln-Phe-Tyr
  • Molecular Formula : C₂₈H₃₅N₅O₇
  • Application : Explored in skincare and pharmaceuticals due to Gln and Tyr residues, which may enhance hydration or antioxidant properties .
  • Key Difference : Substitution of Pro with Gln alters hydrogen-bonding capacity and solubility.

β-Casomorphin (H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH)

  • Sequence : Tyr-Pro-Phe-Val-Glu-Pro-Ile
  • Molecular Formula : C₄₄H₆₂N₈O₁₂
  • Biological Activity : Opioid receptor agonist with analgesic effects .
  • Key Difference : Extended sequence (heptapeptide) and inclusion of charged residues (Glu) enhance receptor binding specificity.

Table 1: Comparative Analysis of Peptide Derivatives

Compound Sequence Molecular Weight (g/mol) Key Residues Biological Activity Stability Source
This compound Tyr-Pro-Phe-Pro-Gly ~731.70* Tyr, Phe, Pro² Potential opioid/ACE activity High (Pro-rich) -
H-Val-Pro-Pro-OH.TFA Val-Pro-Pro 397.39 Val, Pro² ACE inhibitor (IC₅₀ = 9 μM) Moderate
Boc-Gly-Gly-Phe-Gly-OH.TFA Gly-Gly-Phe-Gly 550.48 Phe Research tool Low (flexible)
β-Casomorphin Tyr-Pro-Phe-... 903.01 Tyr, Pro², Glu Opioid agonist Moderate

*Calculated based on amino acid composition and TFA addition.

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